6-Methoxy-4-oxo-3,4-dihydroquinazoline-8-carboxylic acid
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Overview
Description
6-Methoxy-4-oxo-1H-quinazoline-8-carboxylic acid is a quinazoline derivative, a class of nitrogen-containing heterocyclic compounds. Quinazolines are known for their broad spectrum of biological activities, including antitumor, antimicrobial, antiviral, anti-inflammatory, antioxidant, and antihyperglycemic effects
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy-4-oxo-1H-quinazoline-8-carboxylic acid typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the reaction of anthranilic acid derivatives with formamide or its derivatives under high-temperature conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes to ensure consistency and efficiency. The choice of solvent, temperature, and catalysts are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted quinazolines or other derivatives.
Scientific Research Applications
Chemistry: In chemistry, 6-methoxy-4-oxo-1H-quinazoline-8-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor binding. Its derivatives are being explored for their ability to modulate biological pathways.
Medicine: In the medical field, quinazoline derivatives are investigated for their therapeutic properties. They have been found to exhibit antitumor, antimicrobial, and anti-inflammatory activities, making them candidates for drug development.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its derivatives are incorporated into various formulations to enhance their efficacy.
Mechanism of Action
The mechanism by which 6-methoxy-4-oxo-1H-quinazoline-8-carboxylic acid exerts its effects involves interaction with specific molecular targets. It may inhibit enzymes or bind to receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the derivative and the biological system .
Comparison with Similar Compounds
Quinazoline: The parent compound, quinazoline, shares structural similarities but lacks the methoxy and carboxylic acid groups.
Indole Derivatives: Compounds like indole-3-carboxylic acid have similar biological activities but differ in their core structure.
4-Hydroxy-2-quinolones: These compounds are structurally related and exhibit similar biological properties.
Uniqueness: 6-Methoxy-4-oxo-1H-quinazoline-8-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
6-methoxy-4-oxo-3H-quinazoline-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-16-5-2-6-8(7(3-5)10(14)15)11-4-12-9(6)13/h2-4H,1H3,(H,14,15)(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUBVRZBSPZYHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)C(=O)O)N=CNC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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